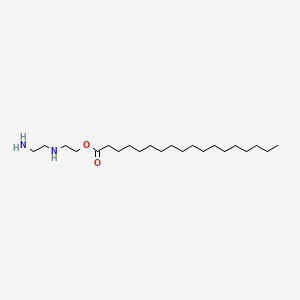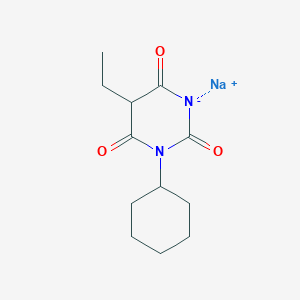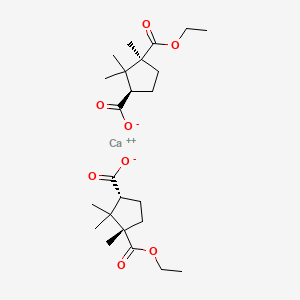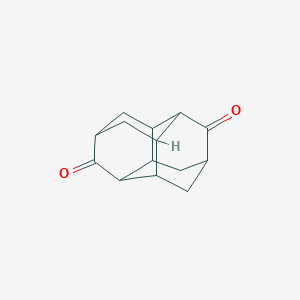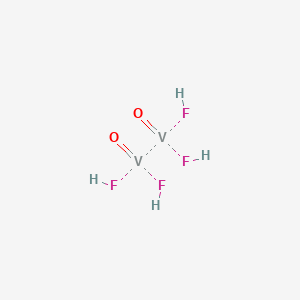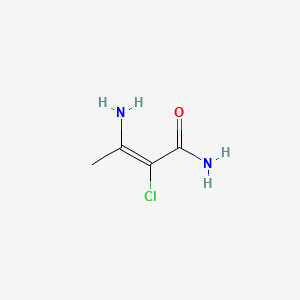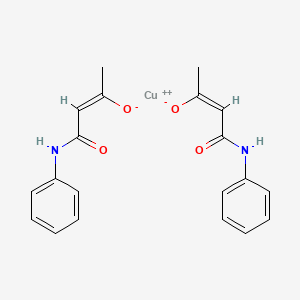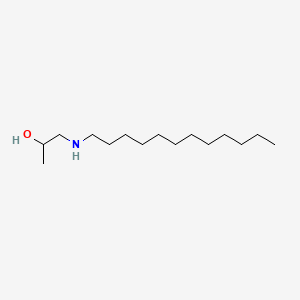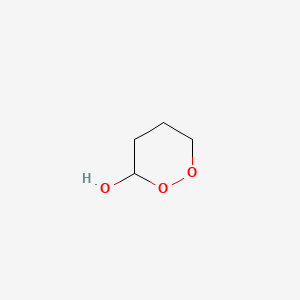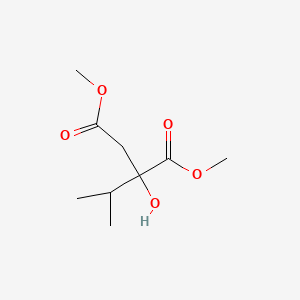
N-(4-Methoxyphenyl)-N-octylformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxyphenyl)-N-octylformamide is an organic compound characterized by the presence of a methoxyphenyl group and an octyl chain attached to a formamide moiety
準備方法
Synthetic Routes and Reaction Conditions
N-(4-Methoxyphenyl)-N-octylformamide can be synthesized through the direct condensation of 4-methoxyaniline and octylformamide. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yields. The use of solid acid catalysts, such as diatomite earth immobilized with ionic liquids, can enhance the efficiency of the reaction and make the process more environmentally friendly .
化学反応の分析
Types of Reactions
N-(4-Methoxyphenyl)-N-octylformamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The formamide moiety can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for the reduction of the formamide group.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxyphenyl-N-octylformamide.
Reduction: N-(4-Methoxyphenyl)-N-octylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
作用機序
The mechanism of action of N-(4-Methoxyphenyl)-N-octylformamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, it has been shown to interact with epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) in cancer cells, leading to the inhibition of cell proliferation and angiogenesis .
類似化合物との比較
Similar Compounds
N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: A derivative with potential anticancer activity.
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: Used as a hole-transporting material in perovskite solar cells.
Uniqueness
N-(4-Methoxyphenyl)-N-octylformamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its long octyl chain enhances its lipophilicity, making it suitable for applications that require membrane permeability. Additionally, the presence of the methoxy group provides opportunities for further functionalization and derivatization .
特性
CAS番号 |
93964-56-8 |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-N-octylformamide |
InChI |
InChI=1S/C16H25NO2/c1-3-4-5-6-7-8-13-17(14-18)15-9-11-16(19-2)12-10-15/h9-12,14H,3-8,13H2,1-2H3 |
InChIキー |
OSWAHUZAQGHENF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(C=O)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


